molecular formula C15H14O3 B5557461 (E)-4-ethylphenyl 3-(furan-2-yl)acrylate

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate

Cat. No.: B5557461
M. Wt: 242.27 g/mol
InChI Key: ZTQWZOJVPMWZQC-MDZDMXLPSA-N
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Description

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring and an ethylphenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate typically involves the esterification of (E)-3-(furan-2-yl)acrylic acid with 4-ethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve a high yield of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods can include the use of packed-bed reactors and catalytic systems to streamline the esterification process . The choice of catalysts and solvents, as well as the optimization of reaction parameters such as temperature and flow rate, are crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated esters.

    Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.

Mechanism of Action

The mechanism of action of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate, particularly in its antifungal applications, involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death . The compound may interact with enzymes involved in the ergosterol biosynthesis pathway, disrupting the normal function and growth of fungal cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both the ethylphenyl and furan-acrylate moieties, which confer distinct chemical reactivity and biological activity. The ethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as an antifungal agent .

Properties

IUPAC Name

(4-ethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-12-5-7-14(8-6-12)18-15(16)10-9-13-4-3-11-17-13/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQWZOJVPMWZQC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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